molecular formula C23H20F3N3 B4350276 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350276
M. Wt: 395.4 g/mol
InChI Key: RMVUAFCQWSJAFP-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique structural arrangement and broad potential in various scientific fields. This compound is characterized by its incorporation of fluorine atoms and a pyrazolo[3,4-b]pyridine core, contributing to its distinct physical and chemical properties.

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3/c1-13(2)21-20-18(22(25)26)12-19(15-6-4-14(3)5-7-15)27-23(20)29(28-21)17-10-8-16(24)9-11-17/h4-13,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVUAFCQWSJAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=C(C=C4)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. A common approach includes:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: : This can be achieved through cyclization reactions involving appropriate hydrazine and dicarbonyl compounds.

  • Introduction of Substituents: : Introduction of the difluoromethyl, 4-fluorophenyl, isopropyl, and 4-methylphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized catalytic processes, high-throughput screening of reaction conditions, and continuous flow chemistry to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation, particularly at the isopropyl or methyl groups, leading to ketones or carboxylic acids.

  • Reduction: : Reduction reactions may target the difluoromethyl group or the aromatic rings, converting them into more reduced forms.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are common, particularly at the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: : Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Application of hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

  • Substitution: : Utilization of halogenating agents (e.g., N-bromosuccinimide) and strong bases (e.g., sodium hydride).

Major Products: The major products from these reactions vary but typically include:

  • Oxidation products like ketones or acids.

  • Reduced aromatic rings or substituted products depending on the conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, due to its diverse functional groups.

Biology: In biological research, it may be used to study interactions with proteins or other biomolecules, due to its ability to mimic natural substrates.

Medicine: Potentially explored for its pharmacological properties, particularly in drug development targeting specific enzymes or receptors.

Industry: Used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The compound’s mechanism of action involves interactions at the molecular level, often with specific enzymes or receptors, altering their activity through binding and subsequent conformational changes.

Molecular Targets and Pathways: Common targets include enzymes involved in metabolic pathways, or receptors implicated in signal transduction processes, with potential pathways including inhibition or activation of biochemical cascades.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as:

  • 4-(Trifluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

  • 4-(Difluoromethyl)-1-(4-chlorophenyl)-3-isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

It’s distinct due to the specific positioning and type of fluorine and isopropyl groups, which significantly alter its physical and chemical properties, leading to different reactivity and applications in research and industry.

This compound, with its intricate structure and versatile applications, showcases the fascinating interplay of chemistry in modern scientific advancements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

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